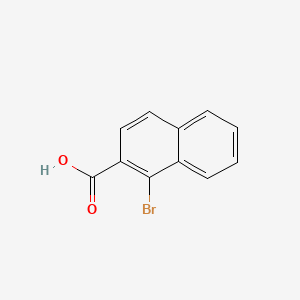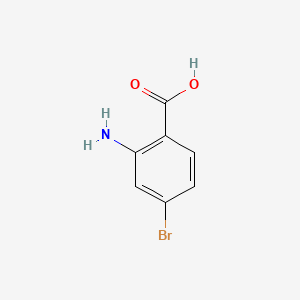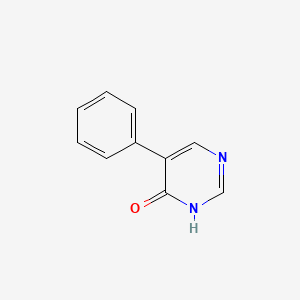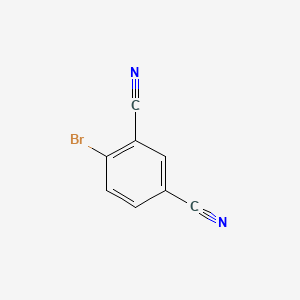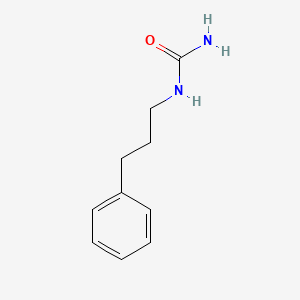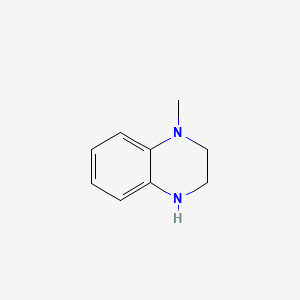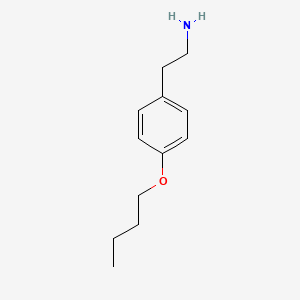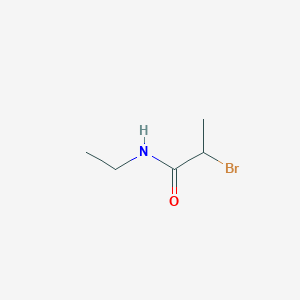
2-Bromo-n-ethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 2-Bromo-n-ethylpropanamide involves reactions with primary, secondary, or tertiary amines, showcasing its versatility. Enantiomeric 2-bromopropanamides react with amines to yield secondary or tertiary amino or quaternary ammonium amide products. The presence of silver oxide can promote these reactions to achieve high yields and enantiomeric excesses, demonstrating the enantioselective potential of 2-bromopropanamides in synthesizing alaninamides (D'angeli, Marchetti, Cavicchioni, Bertolasi, & Maran, 1991).
Molecular Structure Analysis
The structure and reactivity of 2-Bromo-n-ethylpropanamide derivatives are influenced by their interaction with conjugated bases of β-dicarbonyl compounds, leading to the formation of heterocyclic compounds through C-C or C-O alkylation reactions. These reactions display diastereoselectivity, further impacted by silver promoters in cases of O-alkylation (Marchetti, 2003).
Chemical Reactions and Properties
2-Bromo-n-ethylpropanamide undergoes base-promoted reactions with lactams to produce spiro-oxazolidinones, highlighting its reactivity and potential for creating cyclic structures. These compounds can be further hydrolyzed under acidic conditions to yield ω-aminoester amides, showcasing the chemical versatility and reactivity of 2-bromo-2-methylpropanamides (Scrimin, Cavicchioni, D'angeli, Goldblum, & Maran, 1988).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point of 2-Bromo-n-ethylpropanamide and its derivatives are crucial for their application in synthetic pathways. These properties are determined by the molecular structure and substituents present in the compound, affecting its behavior in chemical reactions and its handling in the laboratory.
Chemical Properties Analysis
The chemical properties of 2-Bromo-n-ethylpropanamide, including its reactivity with nucleophiles and its role in substitution reactions, are central to its utility in organic synthesis. It acts as an intermediate for the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives, demonstrating its application in multicomponent reactions for synthesizing complex organic molecules (Sabbaghan & Hossaini, 2012).
科学的研究の応用
1. Hematopoietic and Reproductive Hazards
A study by Kim et al. (1996) explored the hematopoietic and reproductive hazards associated with exposure to solvents containing 2-bromopropane in Korean electronic workers. The findings indicated significant health hazards, including amenorrhea and pancytopenia in female workers and reduced sperm motility in male workers, implicating 2-bromopropane as a causative agent (Kim et al., 1996).
2. Synthetic Applications in Chemistry
The study by Esteves et al. (2007) demonstrated the use of 2-bromo-3-(3′,4′-dimethoxyphenyl)-3-propargyloxypropanamide in the selective radical cyclisation of propargyl bromoethers to tetrahydrofuran derivatives. This highlights a specific application of 2-bromo-n-ethylpropanamide in synthetic organic chemistry (Esteves, Ferreira, & Medeiros, 2007).
3. Antimicrobial Activity
Research by Grishchuk et al. (2013) investigated the antimicrobial properties of 2-chloro(bromo)-(2-methyl)-3-arylpropanamides, which include compounds structurally similar to 2-bromo-n-ethylpropanamide. They found these compounds to exhibit low antimicrobial activity against various microbial strains, including staphylococcus and yeast fungi (Grishchuk et al., 2013).
4. Environmental and Health Impact Studies
The National Toxicology Program's report by Boekelheide et al. (2004) on the reproductive and developmental toxicity of 2-bromopropane, a related compound, provides insight into the broader environmental and health impacts of bromopropanes, including 2-bromo-n-ethylpropanamide. This report underscores the importance of understanding the toxicological profiles of these compounds (Boekelheide et al., 2004).
特性
IUPAC Name |
2-bromo-N-ethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrNO/c1-3-7-5(8)4(2)6/h4H,3H2,1-2H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQUSEJOWOMUEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-n-ethylpropanamide | |
CAS RN |
5349-31-5 |
Source


|
| Record name | NSC1207 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1207 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

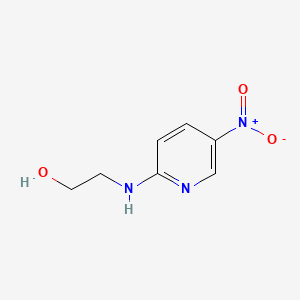
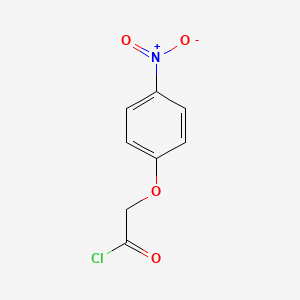
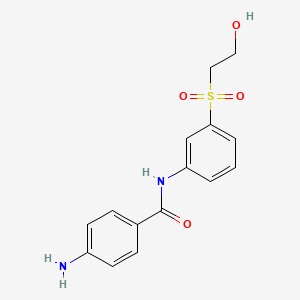
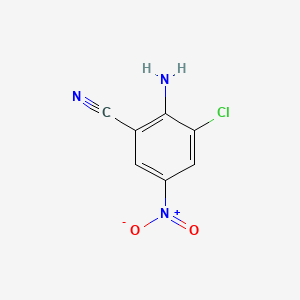
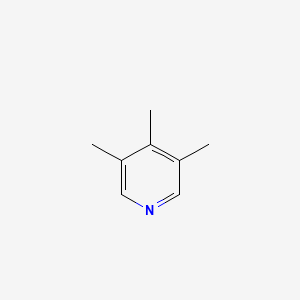
![[1,1'-Bicyclohexyl]-4,4'-diol](/img/structure/B1266469.png)
